molecular formula C12H10B2O5 B13343525 Dibenzo[b,d]furan-3,7-diyldiboronic acid

Dibenzo[b,d]furan-3,7-diyldiboronic acid

Cat. No.: B13343525
M. Wt: 255.8 g/mol
InChI Key: CUINPQYFVWAWFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzo[b,d]furan-3,7-diyldiboronic acid is an organic compound that belongs to the class of dibenzofurans It is characterized by the presence of two boronic acid groups attached to the 3 and 7 positions of the dibenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo[b,d]furan-3,7-diyldiboronic acid typically involves the borylation of dibenzofuran derivatives. One common method is the palladium-catalyzed borylation of dibenzofuran using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction conditions often include heating the mixture to around 80-100°C for several hours to achieve high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,d]furan-3,7-diyldiboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4

    Bases: Potassium acetate, sodium carbonate

    Oxidizing Agents: Hydrogen peroxide, sodium periodate

Mechanism of Action

The mechanism of action of dibenzo[b,d]furan-3,7-diyldiboronic acid primarily involves its ability to form stable carbon-boron bonds. The boronic acid groups can interact with various molecular targets, facilitating the formation of new chemical bonds. In catalytic processes, the boronic acid groups can coordinate with metal catalysts, enhancing their reactivity and enabling efficient catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzo[b,d]furan-3,7-diyldiboronic acid is unique due to the specific positioning of the boronic acid groups, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in organic synthesis and materials science, offering advantages over other similar compounds in terms of versatility and application potential .

Properties

Molecular Formula

C12H10B2O5

Molecular Weight

255.8 g/mol

IUPAC Name

(7-boronodibenzofuran-3-yl)boronic acid

InChI

InChI=1S/C12H10B2O5/c15-13(16)7-1-3-9-10-4-2-8(14(17)18)6-12(10)19-11(9)5-7/h1-6,15-18H

InChI Key

CUINPQYFVWAWFH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C3=C(O2)C=C(C=C3)B(O)O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.